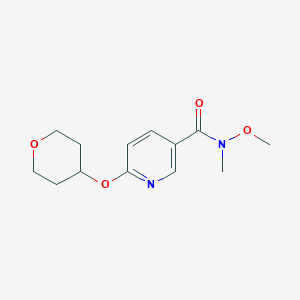

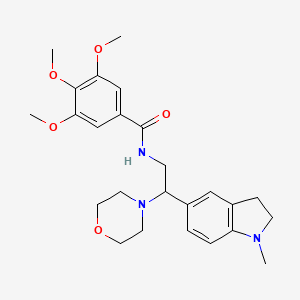

![molecular formula C18H13F3N6O B2434297 3-(1H-吡唑-1-基)-N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺 CAS No. 2034355-81-0](/img/structure/B2434297.png)

3-(1H-吡唑-1-基)-N-((7-(三氟甲基)-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a heterocyclic compound . It has been found to have potential biological activity .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and the regulation of the pH value to 6 . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray crystallography . This technique allows for the determination of the atomic and molecular structure of a crystal.Chemical Reactions Analysis

The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It may also be used in copper-catalyzed pyrazole N-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 70°C/2mmHg and a melting point of 45-47°C .科学研究应用

- Significance : Potential applications include treating metabolic disorders, neurodegenerative diseases, and age-related conditions .

- Antitumoral Activity : The compound inhibits tubulin polymerization, making it a candidate for antitumoral therapies .

- Applications : These compounds may have diverse applications, such as drug development, materials science, or catalysis .

NAMPT Activation for Disease Treatment

Antitumoral Activity via Tubulin Inhibition

Heat-Resistant Energetic Materials

Triazole-Fused Pyrazines

Cancer Cell Line Inhibition and c-Met Kinase Activity

作用机制

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

The compound acts as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This results in the activation of various NAD±dependent processes, potentially offering therapeutic benefits for a diverse array of diseases .

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a crucial cofactor in various biological processes . This can influence numerous downstream effects, including energy metabolism and cellular aging processes .

Pharmacokinetics

This suggests that the compound may have been designed to minimize interactions with cytochrome P450 enzymes, potentially improving its bioavailability and reducing the risk of drug-drug interactions .

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ production can have various molecular and cellular effects. Given the role of NAD+ in energy metabolism and aging processes, the compound could potentially offer therapeutic benefits for diseases related to these processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. , which can influence the compound’s absorption, distribution, and excretion, as well as its interaction with its target.

安全和危害

属性

IUPAC Name |

3-pyrazol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N6O/c19-18(20,21)13-5-8-26-15(10-13)24-25-16(26)11-22-17(28)12-3-1-4-14(9-12)27-7-2-6-23-27/h1-10H,11H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQNDUQTFMLDTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

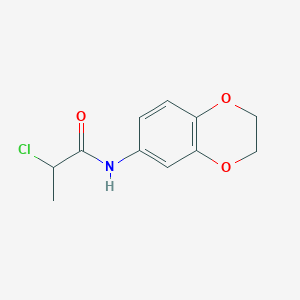

![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2434219.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)

![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)

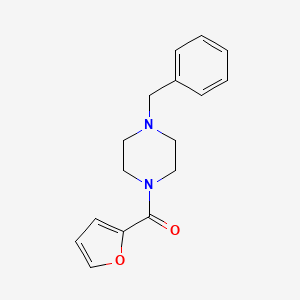

![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)

![N-cycloheptyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2434225.png)

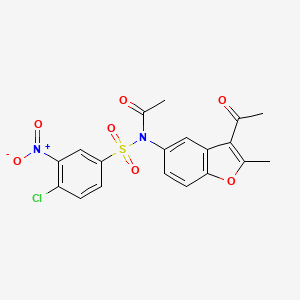

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)